molecular formula C12H22N2O2 B2595516 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1403766-83-5; 1408076-01-6; 1419101-51-1

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B2595516
CAS No.: 1403766-83-5; 1408076-01-6; 1419101-51-1
M. Wt: 226.32
InChI Key: KAZCIFZEEFNPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position of the 8-azabicyclo[3.2.1]octane scaffold. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enhancing stability and solubility . The compound has a molecular formula of C₁₂H₂₂N₂O₂, a molecular weight of 226.32 g/mol, and a CAS number of 1408076-01-4. It is typically stored under dark, dry conditions at 2–8°C to maintain stability .

The 8-azabicyclo[3.2.1]octane core is structurally analogous to tropane alkaloids like cocaine and scopolamine, which exhibit diverse biological activities, including neurotransmitter transporter modulation and receptor antagonism .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

Table 1: Key Structural Analogs and Their Properties
Compound Name/Feature Substituents/Modifications Pharmacological Activity/Properties Selectivity/Data (Ki, nM) References
2-(Boc-amino)-8-azabicyclo[3.2.1]octane Boc group at C2 Intermediate for synthesis; no direct activity reported N/A
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane Cbz (carbobenzyloxy) group at C2 Synthesis intermediate; similar protective role Molecular weight: 260.33 g/mol
8-Cyclopropylmethyl derivative (22e) C8-cyclopropylmethyl; diarylmethoxyethylidenyl at C3 Dopamine transporter (DAT) inhibition DAT Ki = 4.0; SERT/DAT = 1060
8-Chlorobenzyl derivative (22g) C8-chlorobenzyl; diarylmethoxyethylidenyl at C3 DAT inhibition DAT Ki = 3.9; NET/DAT = 1358
NK1 Antagonist (C6-acidic substituent) Acidic group at C6; benzylamine at C3 Human NK1 receptor antagonism; hERG selectivity High hNK1 affinity; hERG IC₅₀ >10 µM
(–)-Ferruginine Natural 8-azabicyclo[3.2.1]octane derivative Nicotinic acetylcholine receptor (nAChR) agonist Potent nAChR activation
Key Observations :
  • Substituent Impact on Selectivity: C8 modifications (e.g., cyclopropylmethyl or chlorobenzyl) drastically enhance DAT selectivity over serotonin (SERT) and norepinephrine (NET) transporters. For example, compound 22e shows a SERT/DAT selectivity ratio of 1060, making it a promising candidate for DAT-focused neuropharmacology . Acidic substituents at C6 (e.g., in NK1 antagonists) improve selectivity for human NK1 receptors while reducing hERG channel binding, minimizing cardiotoxicity risks .
  • Protective Group Variations: The Boc group in 2-(Boc-amino)-8-azabicyclo[3.2.1]octane provides steric protection and stability, whereas the Cbz group in its analog offers alternative deprotection pathways for downstream functionalization .
  • Natural vs. Synthetic Derivatives: Natural tropane alkaloids (e.g., scopolamine) and synthetic derivatives (e.g., 22e) share the 8-azabicyclo[3.2.1]octane core but differ in substituents, leading to divergent biological activities. For instance, (–)-ferruginine targets nAChR, while synthetic analogs like 22e focus on monoamine transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.